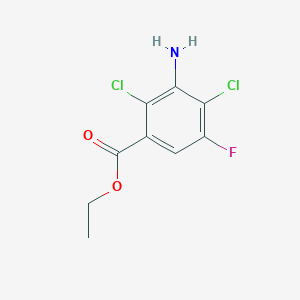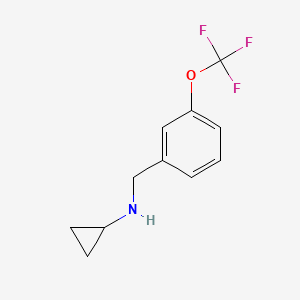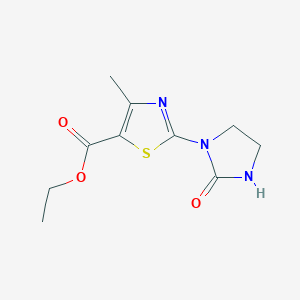
4-甲基-2-(2-氧代咪唑烷-1-基)噻唑-5-羧酸乙酯
描述
Synthesis Analysis
While I couldn’t find the specific synthesis process for “Ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate”, the synthesis of similar compounds often involves careful design, characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis2.Molecular Structure Analysis
The molecular structure of a compound is typically determined using techniques such as X-Ray diffraction analysis2.
Chemical Reactions Analysis
The chemical reactions involving this compound could not be found in the available resources.科学研究应用
合成和抗菌应用
与 4-甲基-2-(2-氧代咪唑烷-1-基)噻唑-5-羧酸乙酯密切相关的衍生物 2-氨基-4-甲基噻唑-5-羧酸乙酯已使用容易获得的材料进行改性和合成。通过各种光谱技术证实了合成衍生物的结构,并针对细菌和真菌菌株研究了它们的抗菌活性。使用 3D-QSAR 分析分析了构效关系,提供了对这些化合物的抗菌潜力的见解 (Desai、Bhatt 和 Joshi,2019 年)。
微波辅助合成
在经典加热和微波辅助条件下研究了 5-芳基呋喃-2-甲醛与含有活性亚甲基的化合物(包括 2-硫代咪唑烷-4-酮)的反应。微波辐照显示出有益的作用,缩短了反应时间并提高了产率,突出了与 4-甲基-2-(2-氧代咪唑烷-1-基)噻唑-5-羧酸乙酯相关的化合物的有效合成方法 (Rábarová 等人,2004 年)。
抗肿瘤应用
一种避免使用危险材料的抗肿瘤药物替莫唑胺的替代合成路线,从与 4-甲基-2-(2-氧代咪唑烷-1-基)噻唑-5-羧酸乙酯结构相似的化合物开始。该合成途径涉及水解,然后是巴顿自由基脱羧,证明了该化合物作为抗肿瘤药物合成的前体的潜力 (Wang、Stevens 和 Thomson,1994 年)。
绿色化学方法
使用绿色方案合成了 4-(6-氯咪唑并[2,1-b]噻唑-5-基)-2,6-二甲基-1,4-二氢吡啶-3,5-二羧酸二乙酯和 4-(6-氯咪唑并[2,1-b]噻唑-5-基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸乙酯。这种方法不仅减少了对环境的影响,还缩短了反应时间,为合成与 4-甲基-2-(2-氧代咪唑烷-1-基)噻唑-5-羧酸乙酯相关的化合物提供了一条可持续的途径 (Morigi 等人,2012 年)。
安全和危害
未来方向
The future directions in the study of such compounds could involve further exploration of their potential neuroprotective and anti-neuroinflammatory properties2.
Please note that this is a general analysis based on the components of the compound you mentioned. For a comprehensive analysis of the specific compound, more detailed information or studies would be needed.
属性
IUPAC Name |
ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-3-16-8(14)7-6(2)12-10(17-7)13-5-4-11-9(13)15/h3-5H2,1-2H3,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAUQWJNSZRYMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2CCNC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

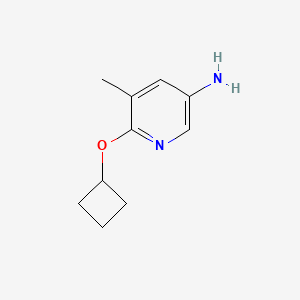
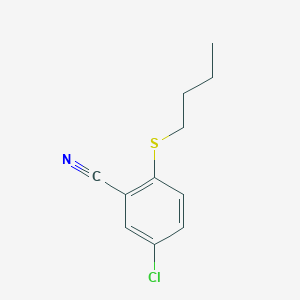
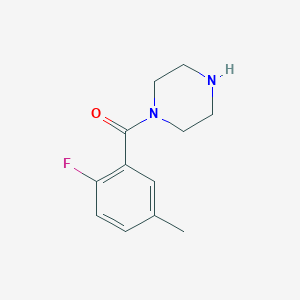
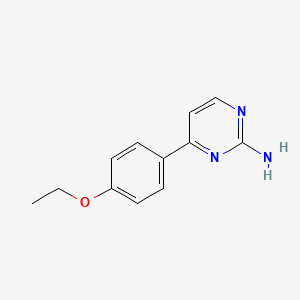
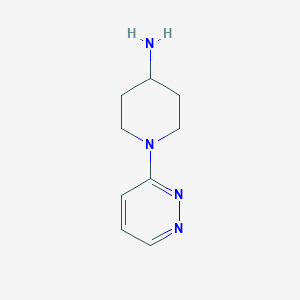
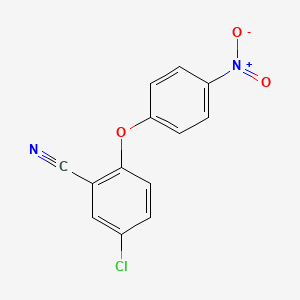
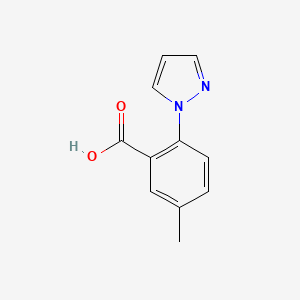
![3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1399691.png)
![5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine](/img/structure/B1399694.png)
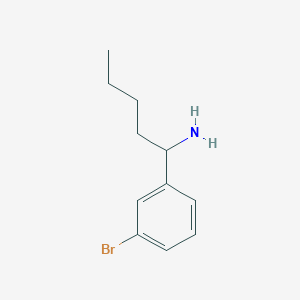
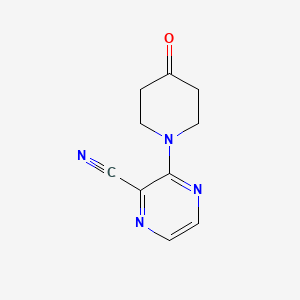
![3-[(3-Cyanopyrazin-2-yl)thio]propanoic acid](/img/structure/B1399697.png)
